1-(2-甲氧基苯基)丙醇

描述

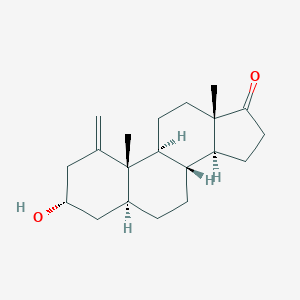

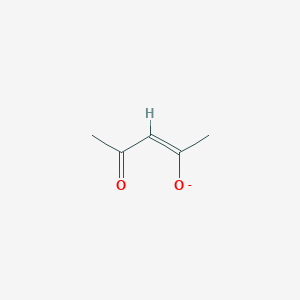

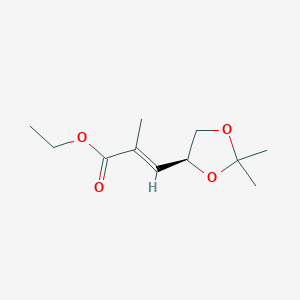

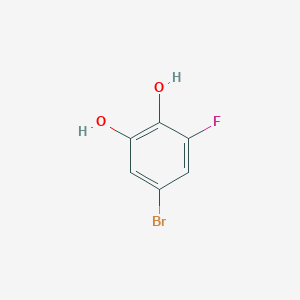

The compound 1-(2-Methoxyphenyl)propan-2-ol is a chemical structure that is part of various research studies due to its relevance in medicinal chemistry and material science. It is often a key fragment in the synthesis of compounds with potential biological activity, such as adrenoceptor antagonists and antimicrobial agents. The methoxy group attached to the phenyl ring can influence the electronic properties of the molecule, which in turn can affect its biological activity and interaction with various receptors .

Synthesis Analysis

The synthesis of compounds related to 1-(2-Methoxyphenyl)propan-2-ol involves various chemical reactions. For instance, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, showcasing the importance of stereochemistry in the biological activity of such compounds . Additionally, the preparation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols indicates the versatility of the methoxyphenyl propanol backbone in synthesizing biologically active compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 1-(2-Methoxyphenyl)propan-2-ol moiety has been elucidated using various spectroscopic techniques and computational methods. For example, the structural analysis of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol was performed using time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . Similarly, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of the 1-(2-Methoxyphenyl)propan-2-ol scaffold can be inferred from studies on related compounds. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes to produce butane-1,4-diol and 2-methylpropan-1-ol indicates the potential transformations that can occur at the propanol moiety . Additionally, the cyclization of 3-(p-methylphenyl)propan-1-ol via alkoxyl radical and aryl radical cation intermediates demonstrates the complex reaction pathways that can be involved in the synthesis of cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1-(2-Methoxyphenyl)propan-2-ol unit are influenced by the presence of functional groups and the overall molecular structure. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms and aggregation-induced emission, highlighting the impact of the methoxy group on the photophysical properties . The antimicrobial and antiradical activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones also reflect the biological relevance of the methoxyphenyl propanol structure .

科学研究应用

溶解度和结晶

- 溶解度测量和建模:对与1-(2-甲氧基苯基)丙醇在结构上相关的对甲氧基苯乙酸在各种溶剂中的溶解度进行了研究,包括丙醇。这项研究对通过结晶纯化这类化合物的过程至关重要,为不同溶剂中的固液相平衡和溶解度行为提供了见解(Tangirala et al., 2018)。

合成和生物活性

- 合成和生物评价:合成了一系列与1-(2-甲氧基苯基)丙醇在结构上相关的(3-烷氧基甲基-4-羟基苯基)丙酮,并对其进行了抗微生物和抗自由基活性评价。这项研究扩展了对类似化合物生物活性的理解(Čižmáriková等,2020)。

- 抗癌活性:与1-(2-甲氧基苯基)丙醇在结构上相关的化合物,如米勒醇,对各种癌细胞系表现出强大的细胞毒性。这突显了结构相似化合物在抗癌应用中的潜力(Rayanil et al., 2011)。

- 合成中的手性转换:对与1-(2-甲氧基苯基)丙醇在结构上相似的化合物1-(对甲氧基苯基)-丙醇的构型手性转换研究,突显了立体化学在生物活性化合物合成中的重要性(Petkova & Král, 2010)。

材料科学中的应用

- 热解反应性:对去氘木质素模型二聚体的热解反应性研究,包括与1-(2-甲氧基苯基)丙醇在结构上相关的化合物,提供了对木质素热解过程中自由基链反应的见解。这项研究对理解生物质转化中涉及的化学过程具有重要意义(Watanabe et al., 2015)。

药代动力学

- LC-MS/MS定量方法:涉及LC-MS/MS方法用于同时定量与1-(2-甲氧基苯基)丙醇相关的氨基丙醇衍生物的研究,有助于理解这些化合物的药代动力学(Walczak, 2014)。

酶催化

- 脂肪酶介导的转化:使用丙醇将植物油转化为生物柴油的脂肪酶介导转化研究,展示了这些化合物在生物柴油生产中的潜在应用(Modi et al., 2006)。

属性

IUPAC Name |

1-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342130 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)propan-2-ol | |

CAS RN |

15541-26-1 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)